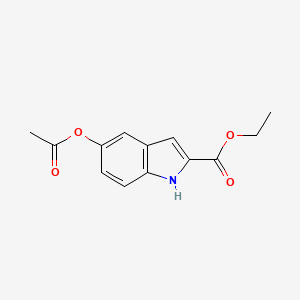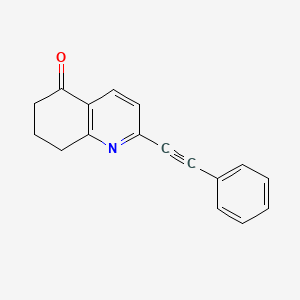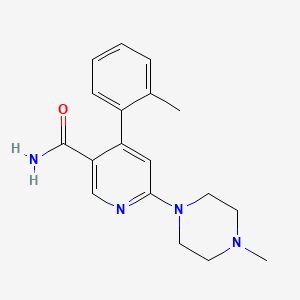![molecular formula C9H18N2 B1589632 3-[メチル(ペンチル)アミノ]プロパンニトリル CAS No. 919491-64-8](/img/structure/B1589632.png)
3-[メチル(ペンチル)アミノ]プロパンニトリル
概要
説明
3-[Methyl(pentyl)amino]propanenitrile is an organic compound with the molecular formula C9H18N2 It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a propanenitrile backbone, with a methyl(pentyl)amino substituent
科学的研究の応用
3-[Methyl(pentyl)amino]propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles and amines.
Industry: Used in the production of specialty chemicals and materials, including polymers and resins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(pentyl)amino]propanenitrile typically involves the reaction of 3-chloropropanenitrile with methyl(pentyl)amine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
3-chloropropanenitrile+methyl(pentyl)amine→3-[Methyl(pentyl)amino]propanenitrile+HCl
The reaction is typically conducted under reflux conditions to ensure complete conversion of the starting materials. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 3-[Methyl(pentyl)amino]propanenitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can significantly improve the scalability of the synthesis. Additionally, advanced purification techniques, such as chromatography, may be employed to obtain high-purity products.
化学反応の分析
Types of Reactions
3-[Methyl(pentyl)amino]propanenitrile can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
作用機序
The mechanism of action of 3-[Methyl(pentyl)amino]propanenitrile depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various organic transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.
類似化合物との比較
Similar Compounds
3-(Methylamino)propanenitrile: Similar structure but lacks the pentyl group.
3-(Ethylamino)propanenitrile: Similar structure with an ethyl group instead of a pentyl group.
3-(Dimethylamino)propanenitrile: Contains two methyl groups attached to the nitrogen atom.
Uniqueness
3-[Methyl(pentyl)amino]propanenitrile is unique due to the presence of both a methyl and a pentyl group attached to the nitrogen atom. This structural feature can influence its reactivity and interactions in chemical and biological systems, making it distinct from other similar compounds.
This detailed overview provides a comprehensive understanding of 3-[Methyl(pentyl)amino]propanenitrile, covering its synthesis, reactions, applications, and comparisons with similar compounds
特性
IUPAC Name |
3-[methyl(pentyl)amino]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-3-4-5-8-11(2)9-6-7-10/h3-6,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYOUTNXDJQKJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443937 | |
| Record name | Propanenitrile, 3-(methylpentylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919491-64-8 | |
| Record name | Propanenitrile, 3-(methylpentylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















